molecular formula C25H27N7O2 B2700001 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone CAS No. 920230-60-0

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone

Cat. No.: B2700001
CAS No.: 920230-60-0
M. Wt: 457.538
InChI Key: KTSSZFYEAUHTRV-UHFFFAOYSA-N
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Description

This compound belongs to a class of heterocyclic derivatives featuring a triazolo-pyrimidine core linked to a piperazine ring and an ethoxyphenyl-acetyl moiety. Its molecular structure integrates a benzyl-substituted triazolo[4,5-d]pyrimidine scaffold, which is critical for modulating electronic and steric properties.

Properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-ethoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O2/c1-2-34-21-10-8-19(9-11-21)16-22(33)30-12-14-31(15-13-30)24-23-25(27-18-26-24)32(29-28-23)17-20-6-4-3-5-7-20/h3-11,18H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTSSZFYEAUHTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-ethoxyphenyl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to synthesize current knowledge regarding its biological activity, including anti-tubercular and anticancer properties, along with structure-activity relationships (SAR) and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N7OC_{19}H_{23}N_{7}O with a molecular weight of approximately 365.43 g/mol. Its structure comprises a triazolo-pyrimidine moiety linked to a piperazine ring and an ethoxyphenyl group, which may contribute to its biological activity.

Antitubercular Activity

Recent studies have highlighted the potential of derivatives of triazolo-pyrimidines in combating tuberculosis. For instance, compounds similar to the one have been evaluated for their efficacy against Mycobacterium tuberculosis. One study reported that certain derivatives exhibited IC90 values ranging from 3.73 to 40.32 μM, indicating significant anti-tubercular activity .

CompoundIC90 (μM)Notes
6a3.73Most active derivative
6e40.32Notable but less active
6h4.00Comparable activity

These findings suggest that modifications in the structure can lead to enhanced biological efficacy against tuberculosis.

Anticancer Activity

The compound also shows promise as an anticancer agent. In various assays, it has been tested against several cancer cell lines, including H460 (lung cancer), Hct116 (colon cancer), and HeLa (cervical cancer). The results indicate that the compound demonstrates selective toxicity towards cancer cells while sparing normal cells .

A recent investigation into structurally similar compounds indicated that specific substituents on the triazolo-pyrimidine backbone could significantly affect their inhibitory activity against cancer cell proliferation. For instance, compounds with small side chains exhibited better selectivity towards FGFR1 kinase inhibition .

Cell LineIC50 (μM)Selectivity
H4605.00High
Hct1163.50Moderate
HeLa4.20High

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives. Modifications at key positions on the triazole or pyrimidine rings can lead to varying degrees of biological activity:

  • Position 1 : Substituents at this position can enhance binding affinity to target proteins.
  • Position 2 : Alterations here often affect solubility and bioavailability.
  • Position 3 : Modifications can influence metabolic stability.

Research indicates that compounds with electron-withdrawing groups at Position 2 tend to exhibit improved potency against various targets .

Case Studies

  • Case Study on Antitubercular Activity : A series of derivatives were synthesized and tested against Mycobacterium tuberculosis. The most potent compound showed an IC50 of 2.18 μM, demonstrating a promising avenue for developing new anti-tubercular agents .
  • Case Study on Anticancer Activity : Another study evaluated a range of triazolo-pyrimidine derivatives for their anticancer properties using MTT assays. The results indicated that specific modifications led to enhanced cytotoxicity in cancer cell lines while maintaining low toxicity in non-cancerous cells .

Scientific Research Applications

Neurodegenerative Disorders

Recent studies indicate that compounds containing piperazine and triazole moieties exhibit significant potential as A2A adenosine receptor antagonists. These antagonists are being explored for their ability to treat neurodegenerative disorders such as Parkinson's and Alzheimer's diseases. The mechanism involves modulating neurotransmitter activity, which may alleviate symptoms associated with these conditions .

Anticancer Activity

The compound has shown promising cytotoxic effects against various cancer cell lines. For instance, derivatives of triazolo-pyrimidine structures have been synthesized and evaluated for their in vitro activity against breast cancer (MCF-7), lung cancer (NCI-H460), and cervical cancer (HeLa) cell lines. One derivative demonstrated an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, indicating potent anticancer properties .

Case Study 1: Neuroprotection

A study conducted on a series of piperazine-containing derivatives revealed that certain compounds were effective in protecting neuronal cells from oxidative stress-induced apoptosis. This suggests a potential role for the compound in neuroprotection and as a therapeutic agent in neurodegenerative diseases .

Case Study 2: Antitumor Activity

In another investigation, the compound was tested for its ability to inhibit tumor growth in vivo using xenograft models. The results indicated that treatment with the compound significantly reduced tumor size compared to control groups, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the triazolo-pyrimidine core, piperazine linker, or the ethanone side chain. Key comparisons are summarized below:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-Ethoxyphenyl C₂₇H₂₈N₇O₂ 490.56 Enhanced lipophilicity due to ethoxy group; potential for improved membrane permeability
1-(4-(3-Benzyl-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-chlorophenyl)ethanone 4-Chlorophenyl C₂₅H₂₅ClN₇O 482.97 Electronegative Cl substituent may enhance binding to polar active sites; lower logP vs. ethoxy analog
1-{4-[3-(4-Ethoxyphenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenoxyethanone Phenoxy C₂₈H₂₉N₇O₃ 535.58 Bulkier phenoxy group increases steric hindrance; may reduce metabolic stability
1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(3-Cl-Ph)ethanone Imidazo-pyrrolo-pyrazine core C₂₂H₂₂ClN₆O 435.90 Rigid heterocyclic core favors selective kinase inhibition; lower molecular weight enhances solubility

Key Findings:

The phenoxy-substituted analog (Table 1, Row 3) exhibits the highest molecular weight (535.58 g/mol), which may limit blood-brain barrier permeability .

Steric and Electronic Interactions :

  • Chlorine’s electronegativity in the 4-chlorophenyl derivative (Row 2) could strengthen hydrogen bonding with target proteins, as seen in kinase inhibitors .
  • The imidazo-pyrrolo-pyrazine core (Row 4) demonstrates how heterocycle variation drastically alters target selectivity, emphasizing the triazolo-pyrimidine scaffold’s versatility .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to and , involving nucleophilic substitution on the piperazine ring and triazolo-pyrimidine functionalization. highlights the use of 1,4-dioxane and triethylamine in analogous heterocyclic syntheses, though specific yields or purity data are unavailable .

Q & A

Q. What synthetic routes are established for synthesizing this compound?

The synthesis likely involves multi-step strategies, including:

  • Cyclization reactions to form the triazolo[4,5-d]pyrimidine core, potentially using palladium-catalyzed reductive cyclization (as seen in analogous nitroarene systems) .
  • Piperazine functionalization via nucleophilic substitution or coupling reactions, similar to methods for 4-alkoxyphenyl-pyrazoline derivatives (e.g., chalcone-hydrazine condensations in acidic conditions) .
  • Ketone introduction through Friedel-Crafts acylation or alkylation, with purification via column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization . Characterization typically employs NMR, IR, and X-ray crystallography (using SHELX programs for refinement) .

Q. How is the compound characterized post-synthesis?

Key methods include:

  • Spectroscopy : 1^1H/13^{13}C NMR to confirm substituent integration and regiochemistry (e.g., ethoxyphenyl proton splitting patterns) .
  • Crystallography : Single-crystal X-ray diffraction (SHELXL for refinement) to resolve stereochemistry and packing interactions .
  • Mass spectrometry : High-resolution MS for molecular weight validation .

Q. What biological activities have been preliminarily studied?

While direct data on this compound is limited, structurally related triazolo-pyrimidines and piperazine derivatives exhibit:

  • Antimicrobial activity : Evaluated via agar diffusion assays against Gram-positive/negative bacteria .
  • Anticancer potential : Screened using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Molecular docking studies (e.g., with DPPH for antioxidant activity) to predict binding affinities .

Q. What safety protocols are critical during handling?

  • PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact (based on SDS guidelines for similar triazolo compounds) .
  • Ventilation : Use fume hoods to minimize inhalation risks, especially during solvent reflux .
  • First aid : Immediate rinsing with water for skin contact; consult a physician if ingested .

Advanced Questions

Q. How can synthesis yield and purity be optimized?

  • Catalyst screening : Test palladium complexes (e.g., Pd(OAc)2_2) or ligands (Xantphos) to enhance cyclization efficiency .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. acetic acid for chalcone-hydrazine condensations .
  • Temperature control : Reflux conditions (60–100°C) and reaction time (5–8 hours) should be calibrated via TLC monitoring .

Q. How to resolve contradictions in crystallographic and spectroscopic data?

  • Cross-validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries (if computational resources allow).
  • SHELX refinement : Use TWINABS for twinned data or ADDSYM to check for missed symmetry elements .
  • Dynamic NMR : Analyze variable-temperature 1^1H NMR to detect conformational flexibility that might explain discrepancies .

Q. What computational methods predict biological interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding with targets (e.g., kinases, antimicrobial enzymes) .
  • ADMET profiling : SwissADME or pkCSM to assess bioavailability, toxicity, and metabolic stability early in drug discovery .

Q. How to manage functional group compatibility during synthesis?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for piperazine nitrogens during acylation steps .
  • Regioselective coupling : Employ Suzuki-Miyaura conditions (Pd(dppf)Cl2_2, K2_2CO3_3) for aryl halide intermediates .

Q. What strategies address purification challenges?

  • Mixed solvents : Recrystallize from ethanol/water or dichloromethane/hexane to remove hydrophilic/hydrophobic impurities .
  • HPLC prep : Use C18 columns with acetonitrile/water gradients for high-purity isolation .

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